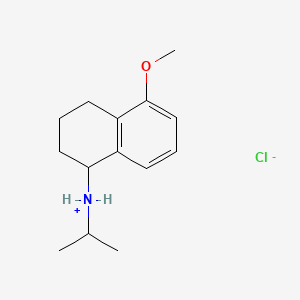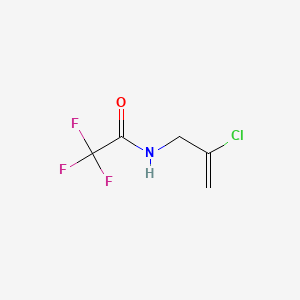
Platinum hydroxide (Pt(OH)4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum hydroxide, with the chemical formula Pt(OH)4, is a platinum compound where platinum is in the +4 oxidation state. It is a colorless crystalline substance that is soluble in water and exhibits strong basic properties. This compound is stable in air but decomposes at high temperatures. Platinum hydroxide is primarily used as a catalyst in various chemical reactions, including hydrogenation and reduction processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Platinum hydroxide can be synthesized through the reaction of platinum salts with alkaline solutions. For example, reacting hexachloroplatinic acid (H2PtCl6) with sodium hydroxide (NaOH) results in the formation of platinum hydroxide: [ \text{H}_2\text{PtCl}_6 + 4\text{NaOH} \rightarrow \text{Pt(OH)}_4 + 4\text{NaCl} + 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, platinum hydroxide is often produced by treating platinum-containing solutions with alkaline reagents. The resulting precipitate is then filtered, washed, and dried to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Platinum hydroxide undergoes various chemical reactions, including:
Oxidation: Platinum hydroxide can be oxidized to form platinum oxides.
Reduction: It can be reduced to metallic platinum using reducing agents such as hydrogen.
Substitution: Platinum hydroxide reacts with acids to form platinum salts.
Common Reagents and Conditions
Oxidation: Platinum hydroxide can be oxidized using strong oxidizing agents like bromic acid (HBrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) under elevated temperatures.
Substitution: Reaction with hydrochloric acid (HCl) forms platinum chloride (PtCl4)[ \text{Pt(OH)}_4 + 4\text{HCl} \rightarrow \text{PtCl}_4 + 4\text{H}_2\text{O} ]
Major Products
Oxidation: Platinum oxides (e.g., PtO2)
Reduction: Metallic platinum (Pt)
Substitution: Platinum salts (e.g., PtCl4)
Scientific Research Applications
Platinum hydroxide is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: Used as a catalyst in organic synthesis, particularly in hydrogenation and reduction reactions.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions.
Medicine: Utilized in the development of platinum-based anticancer drugs.
Industry: Applied in the production of various platinum-containing catalysts for industrial processes
Mechanism of Action
The mechanism by which platinum hydroxide exerts its effects involves its ability to act as a catalyst. In catalytic reactions, platinum hydroxide facilitates the conversion of reactants to products by providing an alternative reaction pathway with a lower activation energy. This is achieved through the adsorption of reactants onto the platinum surface, where they undergo chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
Platinum(II) hydroxide (Pt(OH)2): Another hydroxide of platinum but with platinum in the +2 oxidation state.
Platinum chloride (PtCl4): A platinum compound where platinum is bonded to chlorine atoms.
Platinum nitrate complexes: Compounds formed by reacting platinum hydroxide with nitric acid.
Uniqueness
Platinum hydroxide (Pt(OH)4) is unique due to its high oxidation state (+4) and strong basic properties. This makes it particularly effective as a catalyst in various chemical reactions, distinguishing it from other platinum compounds .
Properties
CAS No. |
12135-48-7 |
|---|---|
Molecular Formula |
H8O4Pt |
Molecular Weight |
267.15 g/mol |
IUPAC Name |
platinum;tetrahydrate |
InChI |
InChI=1S/4H2O.Pt/h4*1H2; |
InChI Key |
FYBALDPTDGUXDG-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


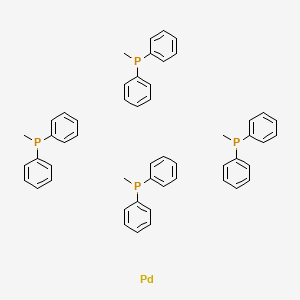
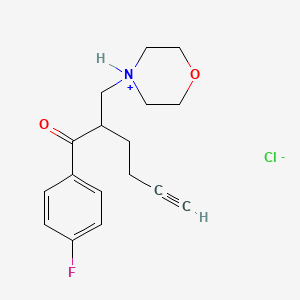

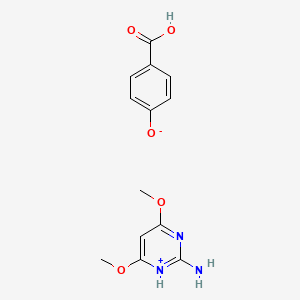
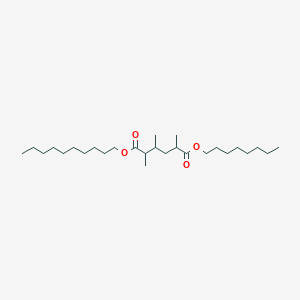
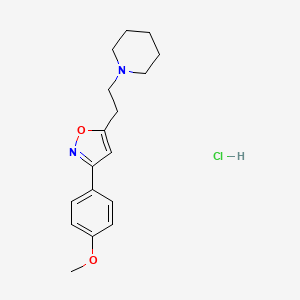
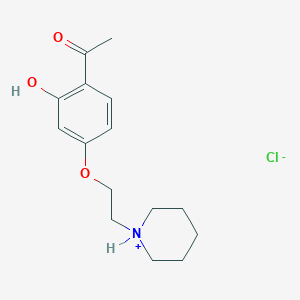



![S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate](/img/structure/B15343773.png)
